1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Lacks the sulfonyl and nitro groups.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the dimethoxybenzyl group.
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the dimethoxybenzyl and nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H23N3O6S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23N3O6S/c1-27-17-8-7-15(13-18(17)28-2)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-16(19)22(23)24/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
RJXZCFHDZSRURT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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